molecular formula C24H28N2O2 B7691844 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

Katalognummer B7691844
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: PABWRIMOYBPUIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a novel small molecule that has gained interest in the scientific community due to its potential therapeutic applications. BMH-21 belongs to the family of benzamide compounds and has been shown to exhibit anti-tumor activity in various cancer cell lines.

Wirkmechanismus

4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide inhibits PARP1 by binding to its catalytic domain, preventing it from repairing DNA damage. This results in the accumulation of DNA damage, leading to apoptosis in cancer cells. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the activity of other DNA repair enzymes, such as PARP2 and DNA-PK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and migration of cancer cells, as well as reduce tumor size in animal models. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have low toxicity in vivo, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its low toxicity in vivo, making it a promising candidate for cancer therapy. One limitation of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its relatively complex synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One direction is to further investigate its mechanism of action and the specific pathways it targets in cancer cells. Another direction is to explore its potential in combination therapy with other anti-cancer drugs. Additionally, further research is needed to optimize the synthesis method of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide and develop more efficient methods for its production.

Synthesemethoden

4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-hydroxy-7-methylquinoline, which is reacted with tert-butyl bromoacetate to form the tert-butyl ester of 2-hydroxy-7-methylquinoline. The tert-butyl ester is then reacted with N-ethyl-4-aminobenzamide in the presence of a palladium catalyst to form 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the DNA repair enzyme, PARP1. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

4-tert-butyl-N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-6-26(23(28)17-9-11-20(12-10-17)24(3,4)5)15-19-14-18-8-7-16(2)13-21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWRIMOYBPUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.